molecular formula C16H20NO5- B15165895 (8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate CAS No. 537014-83-8

(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate

Cat. No.: B15165895
CAS No.: 537014-83-8
M. Wt: 306.33 g/mol
InChI Key: MJQQICMHMFHKHY-AWEZNQCLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate is a complex organic compound characterized by its unique structure, which includes an amino group, a benzyloxy group, and a dioxononanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of functional groups, formation of the dioxononanoate backbone, and subsequent introduction of the amino and benzyloxy groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

537014-83-8

Molecular Formula

C16H20NO5-

Molecular Weight

306.33 g/mol

IUPAC Name

(8S)-8-amino-6,9-dioxo-9-phenylmethoxynonanoate

InChI

InChI=1S/C16H21NO5/c17-14(10-13(18)8-4-5-9-15(19)20)16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,17H2,(H,19,20)/p-1/t14-/m0/s1

InChI Key

MJQQICMHMFHKHY-AWEZNQCLSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)CCCCC(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)CCCCC(=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.